molecular formula C17H12N4O4 B2742830 5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 1203315-91-6

5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2742830
CAS No.: 1203315-91-6
M. Wt: 336.307
InChI Key: RAZTVRTWKIWUIW-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of a nitrile with a hydrazine derivative, followed by cyclization.

    Coupling of the furan ring: The furan ring can be introduced through a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Amide bond formation: The final step involves the formation of the amide bond between the isoxazole and the oxadiazole-furan moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

    Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

    Cyclization conditions: Acidic or basic conditions, often with heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its biological activity can be studied to understand its effects on various cellular processes.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function. The presence of multiple heterocyclic rings suggests it could bind to active sites of enzymes or receptors, potentially inhibiting or activating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-17(12-9-14(24-20-12)13-7-4-8-23-13)18-10-15-19-16(21-25-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZTVRTWKIWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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